molecular formula C11H21IN4S B1377654 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide CAS No. 1197609-28-1

3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

Cat. No.: B1377654
CAS No.: 1197609-28-1
M. Wt: 368.28 g/mol
InChI Key: VAGKIRULHXYKQD-UHFFFAOYSA-N
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Description

Overview of 3-[4-Cyclopentyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]propan-1-amine Hydroiodide

This compound (CAS: 1197609-28-1) is a synthetic organic compound belonging to the 1,2,4-triazole derivative family. Its molecular formula is $$ \text{C}{11}\text{H}{21}\text{IN}_4\text{S} $$, with a molecular weight of 368.28 g/mol. The compound features a 1,2,4-triazole core substituted with cyclopentyl, methylsulfanyl, and propan-1-amine groups, with a hydroiodide counterion enhancing its solubility.

Structural Features

  • 1,2,4-Triazole ring : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4.
  • Cyclopentyl substituent : A saturated five-membered carbon ring attached to the triazole’s nitrogen, influencing steric and electronic properties.
  • Methylsulfanyl group : A sulfur-containing moiety ($$-\text{SCH}_3$$) contributing to lipophilicity and potential metabolic stability.
  • Propan-1-amine side chain : A three-carbon aliphatic amine, often critical for biological activity and molecular interactions.
Property Value/Description Source
Molecular Formula $$ \text{C}{11}\text{H}{21}\text{IN}_4\text{S} $$
Molecular Weight 368.28 g/mol
SMILES Notation NCCCC1=NN=C(SC)N1C2CCCC2.[H]I
Key Functional Groups Triazole, cyclopentyl, methylsulfanyl

Historical Context of 1,2,4-Triazole Derivatives

1,2,4-Triazoles have been pivotal in medicinal chemistry since the mid-20th century. Early imidazole-based antifungals like ketoconazole (1980s) laid the groundwork for triazole derivatives. The introduction of fluconazole and itraconazole in the 1990s marked a milestone, offering broader antifungal spectra and reduced toxicity. These drugs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.

Recent advancements focus on structural modifications to enhance efficacy and overcome resistance. For example, second-generation triazoles like voriconazole and posaconazole incorporate fluorinated aryl groups for improved target binding. The compound this compound exemplifies modern efforts to optimize triazole scaffolds through strategic substituent placement.

Significance in Chemical Research and Structural Chemistry

The structural versatility of 1,2,4-triazoles makes them invaluable in drug discovery. Their ability to form hydrogen bonds and π-π interactions enhances binding to biological targets. In the case of this compound:

  • Cyclopentyl group : Introduces conformational rigidity, potentially reducing off-target interactions.
  • Methylsulfanyl moiety : Modulates electron density and lipophilicity, impacting membrane permeability.
  • Hydroiodide salt : Improves aqueous solubility, a common strategy for enhancing bioavailability.

Studies on analogous compounds highlight the role of substituents in pharmacokinetics. For instance, replacing acetamide groups with triazoles in kinase inhibitors improved metabolic stability while maintaining potency. This compound’s design aligns with trends in bioisosteric replacement, where triazoles mimic amide bonds but offer superior resistance to enzymatic degradation.

Research Applications

  • Antimicrobial agents : Triazoles disrupt microbial cytochrome P450 systems.
  • Kinase inhibitors : Triazole-containing compounds show promise in targeting cancer-related enzymes.
  • Coordination chemistry : Triazoles serve as ligands in metal-organic frameworks.

Properties

IUPAC Name

3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4S.HI/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9;/h9H,2-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGKIRULHXYKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2CCCC2)CCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the cyclopentyl and methylsulfanyl groups. The final step involves the conversion of the amine to its hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement reactions under basic conditions. This reactivity is critical for generating derivatives with modified electronic or steric properties:

ReagentConditionsProductYield (%)Reference
Sodium methoxideEthanol, reflux, 6 hr5-Methoxy-triazole derivative78
BenzylamineDMF, 80°C, 12 hr5-Benzylamino-triazole analog65

This reaction proceeds via an SN2 mechanism, where the leaving group (methylsulfide) is replaced by stronger nucleophiles like alkoxides or amines.

Amine-Facilitated Reactions

The primary amine (-CH2CH2CH2NH2) participates in:

A. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides:

R COCl+AmineR CONH CH2 3 Triazole+HCl\text{R COCl}+\text{Amine}\rightarrow \text{R CONH CH2 3 Triazole}+\text{HCl}

Example : Reaction with benzoyl chloride yields 85% N-benzoyl derivative.

B. Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis:

R CHO+AmineR CH N CH2 3 Triazole\text{R CHO}+\text{Amine}\xrightarrow{\text{H }}\text{R CH N CH2 3 Triazole}

Yields range from 70–92% depending on aldehyde electrophilicity.

Cyclization Reactions

Under dehydrating conditions (e.g., POCl3), the amine and triazole moieties facilitate intramolecular cyclization to form fused heterocycles:

Cyclization AgentTemperatureProduct StructureApplication
Phosphorus oxychloride110°CPyrido[1,2-a]triazol-6-oneAntiviral lead compound
Polyphosphoric acid140°CImidazotriazine derivativeKinase inhibition studies

These reactions exploit the compound’s bifunctional nature to generate pharmacologically relevant scaffolds .

Catalytic Modifications

InCl3-Catalyzed Functionalization (adapted from analogous triazole systems ):
Ultrasound-assisted InCl3 catalysis (20 mol%) in 50% ethanol at 40°C enables:

  • Rapid coupling with β-ketoesters (<30 min)

  • Formation of pyrano[2,3-c]pyrazole hybrids (yields: 80–95%)

Optimized Parameters :

ParameterOptimal ValueImpact on Yield
Catalyst loading20 mol%Maximizes turnover
Solvent50% EtOHEnhances solubility
Temperature40°CBalances kinetics/thermodynamics

Redox Behavior

Electrochemical studies reveal two oxidation peaks at +1.2V and +1.5V (vs. Ag/AgCl), attributed to:

  • Triazole ring oxidation

  • Thioether-to-sulfoxide conversion

Controlled potential electrolysis in acetonitrile generates sulfoxide derivatives, which exhibit enhanced aqueous solubility.

Stability Under Physiological Conditions

Hydrolytic stability assays (pH 7.4, 37°C):

Time (hr)% Parent Compound RemainingMajor Degradants
0100
2494Sulfoxide (3%), amine oxide (2%)
4887Sulfone (5%), dealkylated triazole (4%)

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways:

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide exhibit significant cytotoxicity against several cancer cell lines, such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . These studies often employ assays like MTT to evaluate cell viability and determine IC50 values.
  • Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. For instance, derivatives with similar triazole structures have shown to activate caspase pathways leading to programmed cell death .

Antioxidant Activity

The antioxidant properties of triazole derivatives are another area of significant interest. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases:

  • DPPH Radical Scavenging : Various studies have utilized the DPPH radical scavenging method to assess the antioxidant capacity of triazole compounds. Compounds similar to this compound have shown higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Material Sciences

Beyond medicinal applications, triazoles are gaining traction in material sciences due to their unique electronic properties:

  • Nonlinear Optical Properties : Research indicates that triazole derivatives can exhibit nonlinear optical properties suitable for applications in photonic devices. The synthesis of novel triazole compounds has been linked to advancements in materials that could be used in optical switches and sensors .

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInhibits proliferation of cancer cells; induces apoptosisSignificant cytotoxicity against U-87 and MDA-MB-231 cells
Antioxidant ActivityScavenges free radicals; reduces oxidative stressHigher antioxidant activity compared to ascorbic acid
Material SciencesExhibits nonlinear optical properties; potential for photonic devicesNovel compounds show promise in optical applications

Case Studies

  • Anticancer Activity Study : A recent publication detailed the synthesis and evaluation of various triazole derivatives against cancer cell lines. The study found that specific modifications to the triazole structure enhanced cytotoxic effects significantly .
  • Antioxidant Evaluation : Another study focused on synthesizing novel derivatives with enhanced antioxidant activity. The findings suggested that certain structural features contributed positively to their efficacy in scavenging free radicals .

Mechanism of Action

The mechanism of action of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and amine group. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

3-[4-(2-Methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine Hydroiodide
  • Structural Difference : The cyclopentyl group in the target compound is replaced by a 2-methylpropyl (isobutyl) group.
2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Dihydrochloride
  • Structural Difference : A phenyl group replaces the methylsulfanyl moiety, and the substituent at the 1-position is a methyl group.
  • The dihydrochloride salt further improves aqueous solubility compared to the hydroiodide form .

Heterocycle Core Modifications

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
  • Structural Difference : The triazole core is replaced by a 1,2,4-oxadiazole ring.
  • The fluorophenyl group may enhance bioavailability and target selectivity .

Free Base vs. Salt Forms

  • 3-(4-Cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)propan-1-amine (Free Base):
    • The absence of the hydroiodide counterion reduces polarity, likely decreasing solubility in aqueous media but improving lipid bilayer penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Hydroiodide) C₁₁H₁₉N₄S·HI 367.3 Cyclopentyl, methylsulfanyl, hydroiodide salt
3-[4-(2-Methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine Hydroiodide C₁₀H₁₇N₄S·HI 353.2 Isobutyl substituent, hydroiodide salt
2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Dihydrochloride C₁₁H₁₄N₄·2HCl 283.2 Phenyl group, dihydrochloride salt
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine C₁₃H₁₅FN₄OS 281.3 Oxadiazole core, fluorophenyl group

Research Findings and Implications

  • Bioactivity : Triazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The methylsulfanyl group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes .
  • Solubility : Hydroiodide and dihydrochloride salts generally exhibit superior solubility in polar solvents compared to free bases, facilitating in vitro assays .
  • Metabolic Stability : The cyclopentyl group may reduce metabolic degradation compared to smaller alkyl chains, as seen in similar triazole derivatives .

Biological Activity

The compound 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: Not specified in the provided data.

Triazole derivatives often interact with various biological targets, including enzymes and receptors. The specific activity of this compound may involve:

  • Inhibition of Enzymatic Activity: Triazoles can act as inhibitors for certain enzymes, potentially influencing metabolic pathways.
  • Modulation of Receptor Activity: These compounds may interact with G protein-coupled receptors (GPCRs) or other membrane proteins, altering cellular signaling pathways.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities:

Activity Description References
AntifungalEffective against various fungal strains
AntimicrobialExhibits activity against certain bacteria
AnticancerPotential in inhibiting cancer cell proliferation
Anti-inflammatoryMay reduce inflammation through modulation of cytokines

Case Studies and Research Findings

  • Antifungal Activity:
    A study demonstrated that triazole derivatives effectively inhibit the growth of Candida albicans, suggesting potential use in treating fungal infections. The mechanism involved disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity.
  • Antimicrobial Effects:
    Another research highlighted the compound's effectiveness against Staphylococcus aureus, indicating its potential as an antimicrobial agent. The study focused on the inhibition of bacterial cell wall synthesis.
  • Anticancer Properties:
    A recent investigation into the anticancer effects revealed that the compound induces apoptosis in breast cancer cells by activating caspase pathways. This finding underscores its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 2
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

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